REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:5]=1[C:6](O)=[O:7])[CH3:3].C(Cl)(=O)C([Cl:17])=O>ClCCl.CN(C=O)C>[CH3:1][CH:2]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:5]=1[C:6]([Cl:17])=[O:7])[CH3:3]
|
Name
|
|
Quantity
|
64 mg
|
Type
|
reactant
|
Smiles
|
CC(C)C1=C(C(=O)O)C(=CC=C1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
azeotroping with toluene
|
Type
|
CUSTOM
|
Details
|
to remove traces of oxalyl chloride
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
CC(C)C1=C(C(=O)Cl)C(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |